Cas no 2138411-72-8 (2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide)

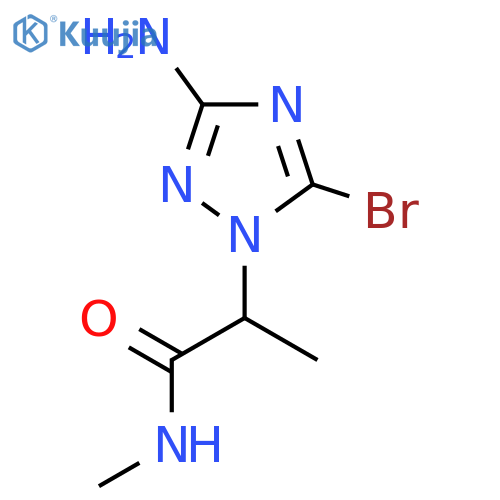

2138411-72-8 structure

商品名:2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide 化学的及び物理的性質

名前と識別子

-

- 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide

- EN300-1107812

- 2138411-72-8

-

- インチ: 1S/C6H10BrN5O/c1-3(4(13)9-2)12-5(7)10-6(8)11-12/h3H,1-2H3,(H2,8,11)(H,9,13)

- InChIKey: JMMAHOSVLIVZEG-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC(N)=NN1C(C(NC)=O)C

計算された属性

- せいみつぶんしりょう: 247.00687g/mol

- どういたいしつりょう: 247.00687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 85.8Ų

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1107812-0.05g |

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |

2138411-72-8 | 95% | 0.05g |

$1104.0 | 2023-10-27 | |

| Enamine | EN300-1107812-5.0g |

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |

2138411-72-8 | 5g |

$3812.0 | 2023-06-10 | ||

| Enamine | EN300-1107812-0.1g |

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |

2138411-72-8 | 95% | 0.1g |

$1157.0 | 2023-10-27 | |

| Enamine | EN300-1107812-0.5g |

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |

2138411-72-8 | 95% | 0.5g |

$1262.0 | 2023-10-27 | |

| Enamine | EN300-1107812-0.25g |

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |

2138411-72-8 | 95% | 0.25g |

$1209.0 | 2023-10-27 | |

| Enamine | EN300-1107812-1.0g |

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |

2138411-72-8 | 1g |

$1315.0 | 2023-06-10 | ||

| Enamine | EN300-1107812-1g |

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |

2138411-72-8 | 95% | 1g |

$1315.0 | 2023-10-27 | |

| Enamine | EN300-1107812-10g |

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |

2138411-72-8 | 95% | 10g |

$5652.0 | 2023-10-27 | |

| Enamine | EN300-1107812-2.5g |

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |

2138411-72-8 | 95% | 2.5g |

$2576.0 | 2023-10-27 | |

| Enamine | EN300-1107812-10.0g |

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |

2138411-72-8 | 10g |

$5652.0 | 2023-06-10 |

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

2138411-72-8 (2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide) 関連製品

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬